2-(4-Methoxyphenoxy)-5-nitropyridine
Overview
Description
2-(4-Methoxyphenoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Modification
Development of Fluorescent Probes
The development of aminoethylpyridine-based fluorescent probes for detecting ions like Fe3+ and Hg2+ in aqueous media is another application. Singh et al. (2020) demonstrated the use of 2-aminoethylpyridine based fluorescent compounds for this purpose, highlighting the potential of nitropyridine derivatives in environmental and biological systems sensing (Singh, Thakur, Raj, & Pandey, 2020).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of nitropyridine derivatives have been a focus of studies. Jukić et al. (2010) performed X-ray and spectroscopic analysis of a specific nitropyridine derivative, contributing to the understanding of its structural and optical properties (Jukić, Cetina, Halambek, & Ugarković, 2010). Additionally, Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on related compounds, offering insights into their molecular stability and reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Environmental and Biological Studies
In environmental and biological contexts, nitropyridine derivatives have been explored for their potential applications. Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster in a bacterium that degrades p-nitrophenol, an environmental contaminant, which indirectly relates to the study of nitropyridine compounds and their environmental impact (Kitagawa, Kimura, & Kamagata, 2004).
Mechanism of Action
Target of Action
Similar compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target dihydrofolate reductase in both humans and yeast .
Mode of Action
For instance, 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine, a structurally similar compound, is known to interact with Dihydrofolate reductase .
Biochemical Pathways
For example, a compound with a similar structure, 4-methoxy-2-nitroaniline, has been studied for its degradation pathways in Fenton oxidation processes .
Result of Action
For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, a structurally similar compound, has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methoxyphenoxy)-5-nitropyridine. It’s worth noting that similar compounds, such as 2-(4-methoxyphenoxy)propanoic acid, have been studied for their environmental impact and are considered to have significant environmental concern due to their strong toxicity and potential carcinogenic effects .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPADRCOGUIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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